![molecular formula C15H19N B14452921 1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 75989-46-7](/img/structure/B14452921.png)
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself has a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound this compound is characterized by the presence of three methyl groups at positions 1 and 9 of the tetrahydrocarbazole structure.
Vorbereitungsmethoden
The synthesis of 1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole
Industrial production methods for carbazole derivatives often involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate and is selectively precipitated using polar compounds such as ketones .
Analyse Chemischer Reaktionen
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has various scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrocarbazole: Lacks the methyl groups present in this compound.
Carbazole: The fully aromatic form of the compound without the tetrahydro structure.
9-Methylcarbazole: Contains a single methyl group at position 9.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
75989-46-7 | |
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
1,1,9-trimethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C15H19N/c1-15(2)10-6-8-12-11-7-4-5-9-13(11)16(3)14(12)15/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI-Schlüssel |
KCBBMIWJQQIYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1N(C3=CC=CC=C23)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.